molecular formula C4H2FNO2S B3259790 3-Fluoro-2-nitrothiophene CAS No. 32431-81-5

3-Fluoro-2-nitrothiophene

Cat. No.: B3259790
CAS No.: 32431-81-5
M. Wt: 147.13 g/mol
InChI Key: ODWFHHGWLJSDTH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrothiophene is a heterocyclic compound that contains a five-membered ring with sulfur as the heteroatom. The compound is characterized by the presence of a fluorine atom at the third position and a nitro group at the second position on the thiophene ring. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitrothiophene can be achieved through various methods. One common approach involves the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with fluorine gas at low temperatures can yield 3-fluorothiophene, which can then be nitrated to produce this compound . Another method involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride or xenon difluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted thiophenes with various functional groups.

    Reduction: 3-Fluoro-2-aminothiophene.

    Oxidation: Thiophene sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrothiophene depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-nitrothiophene is unique due to the presence of both a fluorine atom and a nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-fluoro-2-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFHHGWLJSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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